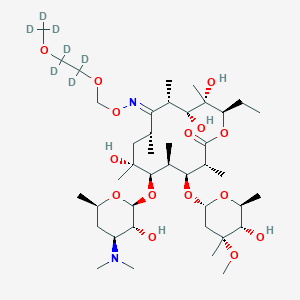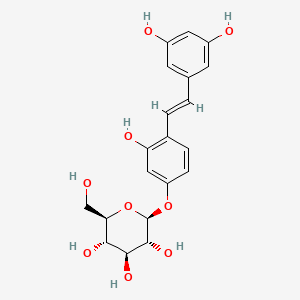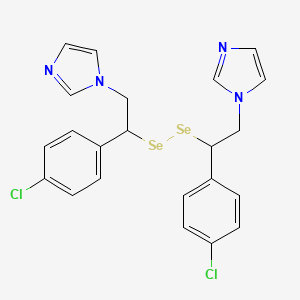
Antifungal agent 42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antifungal agent 42 is a potent antifungal compound known for its ability to inhibit biofilm formation and target the lanosterol 14α-demethylase (CYP51) enzyme in Candida albicans . This compound has shown significant promise in combating fungal infections, particularly those caused by Candida species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 42 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its antifungal activity. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of organic solvents and catalysts to form the basic skeleton of the compound.
Functional Group Introduction: Specific reagents are used to introduce functional groups such as chlorine and selenium, which are crucial for the compound’s activity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions under controlled conditions.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure high purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
Antifungal agent 42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents like chlorine and bromine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted analogs of this compound, each with distinct antifungal properties .
Applications De Recherche Scientifique
Antifungal agent 42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antifungal agents.
Biology: Employed in research to understand the mechanisms of fungal infections and biofilm formation.
Medicine: Investigated for its potential use in treating fungal infections, particularly those resistant to conventional antifungal drugs.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth.
Mécanisme D'action
Antifungal agent 42 exerts its effects by targeting the lanosterol 14α-demethylase (CYP51) enzyme in fungi. This enzyme is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: Another antifungal agent that targets CYP51 but has a different chemical structure.
Itraconazole: Similar in its mechanism of action but differs in its pharmacokinetic properties.
Voriconazole: A broad-spectrum antifungal agent with a similar target but different efficacy and side effect profile.
Uniqueness
Antifungal agent 42 is unique due to its specific structure, which allows it to inhibit biofilm formation effectively. This property makes it particularly useful in treating infections where biofilm formation is a significant problem .
Propriétés
Formule moléculaire |
C22H20Cl2N4Se2 |
|---|---|
Poids moléculaire |
569.3 g/mol |
Nom IUPAC |
1-[2-(4-chlorophenyl)-2-[[1-(4-chlorophenyl)-2-imidazol-1-ylethyl]diselanyl]ethyl]imidazole |
InChI |
InChI=1S/C22H20Cl2N4Se2/c23-19-5-1-17(2-6-19)21(13-27-11-9-25-15-27)29-30-22(14-28-12-10-26-16-28)18-3-7-20(24)8-4-18/h1-12,15-16,21-22H,13-14H2 |
Clé InChI |
OJHUPRNBXUJHPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CN2C=CN=C2)[Se][Se]C(CN3C=CN=C3)C4=CC=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)

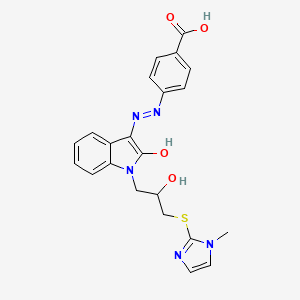
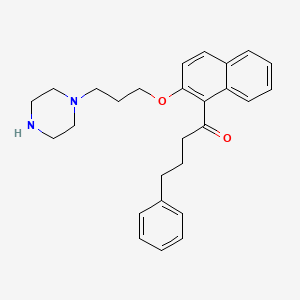
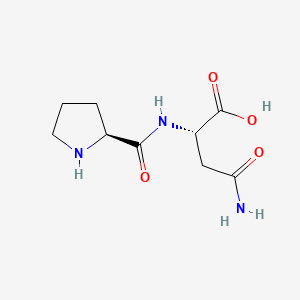
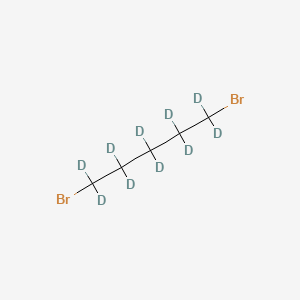
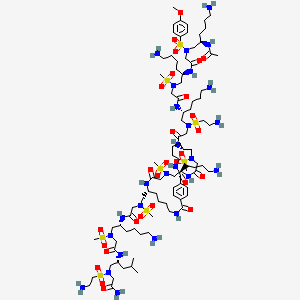
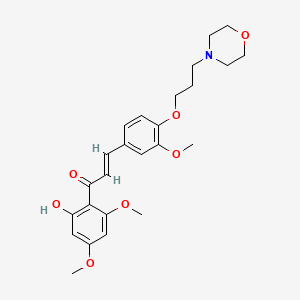

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)

